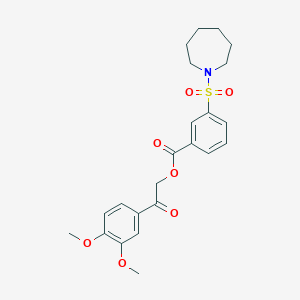![molecular formula C14H15N3O4S B285347 4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B285347.png)
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one, also known as MODC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MODC is a heterocyclic compound that belongs to the oxadiazole family and has a unique molecular structure that makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in the cells. In anticancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In corrosion inhibition research, this compound has been shown to adsorb onto the metal surface and form a protective film that inhibits the corrosion process. In plant growth regulation research, this compound has been shown to stimulate the activity of specific enzymes that are involved in plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In anticancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In corrosion inhibition research, this compound has been shown to reduce the corrosion rate of metals by forming a protective film on the metal surface. In plant growth regulation research, this compound has been shown to stimulate plant growth and development by enhancing the activity of specific enzymes.
Advantages and Limitations for Lab Experiments
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one has several advantages as a research compound, including its unique molecular structure, its potential applications in various fields, and its relatively simple synthesis method. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one, including further investigation of its anticancer properties, its potential as a corrosion inhibitor in various industries, and its use as a plant growth regulator in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown great potential as a research compound and is likely to be the focus of further studies in the future.
Synthesis Methods
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one can be synthesized using various methods, including the reaction of 2,5-cyclohexadien-1-one with thiosemicarbazide, followed by the reaction of the resulting product with morpholine and acetic anhydride. The compound can also be synthesized using other methods, such as microwave-assisted synthesis and one-pot synthesis.
Scientific Research Applications
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one has shown potential in various scientific fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. In materials science, this compound has been investigated for its potential as a corrosion inhibitor, as it has shown excellent corrosion inhibition properties. In agriculture, this compound has been studied for its potential as a plant growth regulator, as it has shown positive effects on plant growth and development.
Properties
Molecular Formula |
C14H15N3O4S |
|---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H15N3O4S/c18-11-3-1-10(2-4-11)13-15-16-14(21-13)22-9-12(19)17-5-7-20-8-6-17/h1-4,15H,5-9H2 |
InChI Key |
UAYXAHNZSGCGMT-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1C(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2 |
SMILES |
C1COCCN1C(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2 |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B285267.png)
![2-{4-Chloro-2-methyl-5-[(4-phenoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B285269.png)
![2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide](/img/structure/B285270.png)
![2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285271.png)
![2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285272.png)
![2-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}benzamide](/img/structure/B285274.png)
![2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B285275.png)
![2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid](/img/structure/B285277.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)


![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)
